molecular formula C18H29N5O5 B2670547 tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate CAS No. 1219912-16-9

tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate

Cat. No. B2670547
CAS RN: 1219912-16-9
M. Wt: 395.46
InChI Key: QMKQFBZTSWZCFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N5O5 and its molecular weight is 395.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various tert-butyl piperazine-1-carboxylate derivatives, focusing on their molecular structures and potential biological activities. For example, Sanjeevarayappa et al. (2015) synthesized a compound by condensation reaction and characterized it through spectroscopic and X-ray diffraction studies. The compound was further evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate activity in the latter (Sanjeevarayappa et al., 2015). Similarly, Mamat et al. (2012) reported the crystal and molecular structure of a related tert-butyl piperazine-1-carboxylate, providing detailed bond lengths and angles typical for this class of compounds (Mamat et al., 2012).

Biological Evaluation

Another significant area of research involves evaluating the biological activities of tert-butyl piperazine-1-carboxylate derivatives. Kulkarni et al. (2016) synthesized two derivatives and characterized them using spectroscopic studies and X-ray diffraction analysis. These compounds were assessed for their antibacterial and antifungal activities against various microorganisms, exhibiting moderate activity (Kulkarni et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of these compounds provides insights into their molecular conformations and potential for forming intermolecular interactions, which are crucial for understanding their reactivity and biological activities. For example, the research by Cunico et al. (2009) on derivatives with anti-malarial activity highlighted the importance of molecular conformation and intermolecular interactions in determining their activity (Cunico et al., 2009).

properties

IUPAC Name

tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKQFBZTSWZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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